Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
Overview
Description
Tert-butyl 7-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule that contains both the nitrogen and carboxylic acid functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and the protection of the carboxylic acid group as a tert-butyl ester to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs .
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to other molecules, leading to unique biological effects. The pathways involved in its mechanism of action may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of certain receptors .
Comparison with Similar Compounds
Similar Compounds
7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester: This compound has a similar bicyclic structure but includes an oxygen atom in the ring system.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with a similar structure and functional groups.
Uniqueness
The uniqueness of Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate lies in its specific arrangement of atoms and the presence of the nitrogen atom within the bicyclic ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYMNXVYXQBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448786 | |
Record name | 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153789-13-0 | |
Record name | 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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